molecular formula C9H7ClF3N3O B2914154 6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride CAS No. 2243507-24-4

6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride

Cat. No. B2914154
CAS RN: 2243507-24-4
M. Wt: 265.62
InChI Key: JEWFQAXQBPKTQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions. One notable method is the regioselective intramolecular cyclization of a novel precursor, (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoroalkene. The yield of the final product ranges from 22% to 87% .


Chemical Reactions Analysis

  • Electrophilic Substitution : The excess π-electrons delocalization in the indole nucleus allows for electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activities

6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one hydrochloride and its derivatives have been explored for various biological activities. The compound has served as a core structure for synthesizing a range of derivatives with potential antimicrobial, anthelmintic, and anticancer properties. For instance, peptide derivatives of iodoquinazolinones/nitroimidazoles exhibited antimicrobial and anthelmintic activities against pathogenic microbes and earthworm species, showing the versatility of the quinazolinone core in drug design (R. Dahiya, Anil Kumar, R. Yadav, 2008). Similarly, the synthesis of novel quinazolinone derivatives demonstrated antimicrobial activity, highlighting the compound's potential in addressing bacterial resistance (Mahmoud R. Akl, S. El-Sayed, K. Saied, 2017).

Anticancer Research

The quinazolinone framework has been instrumental in developing anticancer agents. A study on 2,3,7-trisubstituted quinazoline derivatives targeting EGFR-tyrosine kinase for anticancer activity illustrates the compound's utility in cancer treatment. These derivatives showed remarkable activity against CNS cancer cell lines, demonstrating the potential of quinazolinone derivatives as antitumor agents (M. Noolvi, H. Patel, 2013). Another study focused on quinazolinone-triazole hybrids, evaluating their cytotoxic effects against cancer cell lines, further supporting the compound's relevance in cancer research (F. Hassanzadeh, H. Sadeghi-aliabadi, Shadan Nikooei, E. Jafari, G. Vaseghi, 2019).

Advanced Synthesis Techniques

Research has also focused on developing advanced synthesis techniques for quinazolinone derivatives. One notable method involves the one-pot cascade synthesis of quinazolin-4(3H)-ones via nickel-catalyzed dehydrogenative coupling, demonstrating an efficient and environmentally friendly approach to synthesizing these compounds (Seuli Parua, Siuli Das, Rina Sikari, S. Sinha, N. Paul, 2017). This highlights the ongoing efforts to improve the synthesis efficiency of quinazolinone derivatives for various scientific applications.

Future Directions

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more : Synthesis and photophysical, thermal and … - RSC Publishing. Read more

properties

IUPAC Name

6-amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O.ClH/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8;/h1-3H,13H2,(H,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWFQAXQBPKTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(trifluoromethyl)-3H-quinazolin-4-one;hydrochloride

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